4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride
Description
4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO3 and a molecular weight of 203.62 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Properties
IUPAC Name |
4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c10-8(11)7-5-2-4-12-6(5)1-3-9-7;/h2,4,7,9H,1,3H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLDOGOJXUBRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1OC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound characterized by a unique fused ring structure comprising furan and pyridine moieties. This compound has garnered attention in various fields of scientific research due to its diverse biological activities and potential therapeutic applications.
Scientific Research Applications
The applications of this compound span across several domains:
Medicinal Chemistry
This compound is being explored for its potential as a therapeutic agent in various diseases. Its mechanism of action involves interactions with specific enzymes and receptors, which can modulate biological pathways.
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, compounds similar to this have shown effective inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Biological Research
In biological studies, this compound is utilized as a probe to investigate biological processes. Its structural features allow it to interact with multiple biological targets.
- Inflammation Studies : Research has demonstrated that this compound can reduce pro-inflammatory cytokines in models of arthritis, suggesting its potential as an anti-inflammatory agent .
Synthesis of Complex Molecules
This compound serves as a building block for synthesizing more complex molecular structures. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.
- Cyclization Reactions : The synthesis typically involves cyclization of pyridine derivatives with appropriate precursors under controlled conditions. Techniques such as continuous flow reactors are employed to optimize yield and purity .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of derivatives based on this compound. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Candida albicans, demonstrating significant antifungal activity.
| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
Case Study 2: Anti-inflammatory Effects
In a rat model of arthritis, treatment with this compound led to a marked decrease in inflammation markers compared to control groups. The treatment group exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential therapeutic role in inflammatory diseases .
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
- 4H,5H,6H,7H-furo[2,3-c]pyridine
Uniqueness
4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride is unique due to its specific structure and properties, which make it suitable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities distinguish it from similar compounds.
Biological Activity
4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylic acid hydrochloride
- CAS Number : 1546506-43-7
- Molecular Formula : C8H10ClNO3
- Molecular Weight : 203.62 g/mol
- Melting Point : 220-225 °C
Biological Activity
The biological activity of this compound has been investigated in various studies. The compound exhibits several pharmacological effects:
Antioxidant Activity
Research indicates that derivatives of furo[3,2-c]pyridine compounds possess significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress-related pathways. For instance, studies have shown that similar compounds can effectively reduce oxidative stress markers in cellular models .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Cholinesterases : In vitro studies suggest that furo[3,2-c]pyridine derivatives exhibit moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets for treating neurodegenerative diseases .
- Cyclooxygenase (COX) : The compound has shown potential as a COX inhibitor, which is significant for anti-inflammatory applications. Specific derivatives demonstrated IC50 values indicating effective inhibition .
Case Studies and Research Findings
The biological activities of this compound are thought to be mediated through several mechanisms:
- Free Radical Scavenging : The presence of functional groups allows the compound to neutralize free radicals effectively.
- Enzyme Interaction : Molecular docking studies have suggested favorable interactions between the compound and target enzymes such as AChE and COX due to hydrogen bonding and hydrophobic interactions .
- Cellular Uptake : Enhanced lipid solubility attributed to structural features aids in membrane permeability, facilitating cellular uptake and subsequent biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
